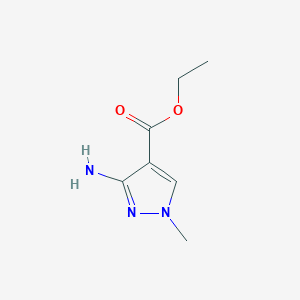

ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75242. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPKAOUYPAEICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291401 | |

| Record name | ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21230-43-3 | |

| Record name | 21230-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 39926-77-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities, including roles as kinase inhibitors in oncology and anti-inflammatory agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its potential applications in drug discovery, particularly in the development of targeted therapeutics. Due to the limited publicly available experimental data for this specific N-methylated derivative, information from its closely related unmethylated analog, ethyl 3-amino-1H-pyrazole-4-carboxylate, is included for comparative purposes.

Chemical and Physical Properties

This compound is a stable organic compound under standard conditions. Its core structure consists of a pyrazole ring substituted with an amino group, a methyl group on one of the nitrogen atoms, and an ethyl carboxylate group. These functional groups make it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39926-77-9 | - |

| Molecular Formula | C₇H₁₁N₃O₂ | PubChem[1] |

| Molecular Weight | 169.18 g/mol | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1=CN(N=C1N)C | PubChem[1] |

| InChI Key | PVPKAOUYPAEICK-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 0.7 | PubChem[1] |

| Predicted Hydrogen Bond Donors | 1 | PubChem[1] |

| Predicted Hydrogen Bond Acceptors | 4 | PubChem[1] |

Table 2: Physical and Spectroscopic Properties of Ethyl 3-amino-1H-pyrazole-4-carboxylate (Unmethylated Analog, CAS 6994-25-8) for Comparison

| Property | Value | Source |

| Appearance | White to cream or pale yellow crystalline powder | Thermo Fisher Scientific[2] |

| Melting Point | 102.0-109.0 °C | Thermo Fisher Scientific[2] |

| Boiling Point | 349.2 °C at 760 mmHg | ChemBK[3] |

| Density | 1.318 g/cm³ | ChemBK[3] |

| IR Spectroscopy (KBr Pellet) | Major peaks at 3417 cm⁻¹ (N-H), 3170-2990 cm⁻¹ (broad O-H), 1710 cm⁻¹ (C=O) | ResearchGate[4] |

| ¹H-NMR (DMSO-d₆) | δ 1.32 (t, 3H, CH₃), 4.20 (q, 2H, CH₂), 6.71-8.60 (m, pyrazole H and NH₂), 13.47 (s, 1H, NH), 14.15 (s, 1H, OH-tautomer) | ResearchGate[4] |

| Mass Spectrometry (EI) | m/z 155 (M⁺) | - |

Synthesis and Experimental Protocols

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

The precursor, ethyl 3-amino-1H-pyrazole-4-carboxylate, can be synthesized via the condensation of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine hydrate.

Experimental Protocol:

-

To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine hydrate (1.8 mL, 29.5 mmol) dropwise at room temperature.

-

Stir the mixture at room temperature for 10 minutes, then heat to reflux and maintain for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate, and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford ethyl 3-amino-1H-pyrazole-4-carboxylate as a solid.

Step 2: N-Methylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate

The selective methylation of the N1 position of the pyrazole ring can be challenging due to the presence of two reactive nitrogen atoms. However, recent advancements in selective N-alkylation of pyrazoles using sterically bulky masked methylating reagents offer a promising approach. A more traditional approach using a standard methylating agent is also presented.

Proposed Experimental Protocol (Selective Methylation):

-

To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.

-

Add a selective methylating agent, such as a sterically hindered α-halomethylsilane, as described in recent literature for selective N1 pyrazole alkylation.[5]

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.

-

Following the alkylation, perform a protodesilylation step using a fluoride source (e.g., TBAF) in the presence of water to furnish the N-methyl pyrazole.[5]

-

Work up the reaction by quenching with water and extracting with an organic solvent.

-

Purify the product by column chromatography on silica gel to isolate this compound.

Alternative Traditional Protocol:

-

Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate in a polar aprotic solvent like DMF.

-

Add a base such as sodium hydride or potassium carbonate.

-

Add a methylating agent like methyl iodide or dimethyl sulfate and stir at room temperature.

-

This method may result in a mixture of N1 and N2 methylated isomers, requiring careful chromatographic separation.

References

An In-depth Technical Guide to Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. This N-methylated pyrazole derivative is a heterocyclic compound of interest in medicinal chemistry due to the established broad-spectrum biological activities of the pyrazole scaffold. This document includes detailed experimental protocols, spectral data analysis, and a discussion of its potential as a modulator of inflammatory pathways.

Molecular Structure and Identification

This compound is a substituted pyrazole with a methyl group at the N1 position of the pyrazole ring, an amino group at the C3 position, and an ethyl carboxylate group at the C4 position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 21230-43-3 |

| Molecular Formula | C₇H₁₁N₃O₂[1] |

| Molecular Weight | 169.18 g/mol |

| Canonical SMILES | CCOC(=O)C1=CN(N=C1N)C[1] |

| InChI Key | PVPKAOUYPAEICK-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | This compound (Predicted) | Ethyl 3-amino-1H-pyrazole-4-carboxylate (Experimental) |

| Melting Point | Data not available | 102-109 °C[2] |

| Boiling Point | Data not available | 349.2 °C at 760 mmHg[3] |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. | Soluble in ethanol, ether, and chloroform[3]. |

| pKa | Data not available | Data not available |

| LogP | 0.7 (Predicted)[1] | Data not available |

Experimental Protocols

A detailed, two-step experimental protocol for the synthesis of this compound is provided below. This involves the initial synthesis of the precursor, ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by a regioselective N-methylation.

Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate (Precursor)

This procedure is adapted from established methods for the synthesis of 3-aminopyrazole-4-carboxylates.

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate in ethanol.

-

Slowly add hydrazine hydrate to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

N-methylation to Yield this compound

This proposed protocol is based on general methods for the regioselective N-methylation of pyrazoles. The regioselectivity of methylation can be influenced by the reaction conditions and the substrate.

Materials:

-

Ethyl 3-amino-1H-pyrazole-4-carboxylate

-

Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate in anhydrous DMF.

-

Add finely ground potassium carbonate to the solution.

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add methyl iodide to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Caption: Synthesis of this compound.

Spectral Data (Predicted)

As experimental spectra for this compound are not widely available, the following data are predicted based on the known spectra of the parent compound and the expected effects of N-methylation.

Table 3: Predicted Spectral Data

| Spectrum | Predicted Peaks |

| ¹H NMR | δ (ppm): 1.3 (t, 3H, -OCH₂CH₃), 3.8 (s, 3H, N-CH₃), 4.2 (q, 2H, -OCH₂CH₃), 5.5 (s, 2H, -NH₂), 7.8 (s, 1H, pyrazole C5-H) |

| ¹³C NMR | δ (ppm): 14.5 (-OCH₂CH₃), 35.0 (N-CH₃), 60.0 (-OCH₂CH₃), 97.0 (C4), 139.0 (C5), 156.0 (C3), 165.0 (C=O) |

| IR (KBr) | ν (cm⁻¹): 3400-3200 (N-H stretch), 2980 (C-H stretch), 1680 (C=O stretch), 1620 (N-H bend), 1580 (C=N stretch) |

| Mass Spec (EI) | m/z (%): 169 (M⁺), 140, 124, 96 |

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are lacking, the pyrazole scaffold is a well-established pharmacophore with a wide range of biological activities, most notably anti-inflammatory effects.[4][5] Many pyrazole-containing drugs, such as celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2).[4]

Anti-inflammatory Activity

The potential anti-inflammatory activity of this compound is likely mediated through the inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[6]

Another critical signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[4][7] NF-κB is a transcription factor that upregulates the expression of pro-inflammatory genes, including cytokines and chemokines.[4][7][8] Some pyrazole derivatives have been shown to modulate the NF-κB signaling pathway, suggesting a potential mechanism of action for this class of compounds.

Caption: Potential Anti-inflammatory Mechanisms of Action.

Conclusion

This compound is a heterocyclic compound with significant potential for drug discovery and development, particularly in the area of anti-inflammatory agents. While experimental data on this specific molecule is limited, its structural similarity to known biologically active pyrazoles suggests that it may act as an inhibitor of key inflammatory pathways such as COX-2 and NF-κB. The synthetic protocols and predicted spectral data provided in this guide serve as a valuable resource for researchers interested in the synthesis, characterization, and biological evaluation of this and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. PubChemLite - this compound (C7H11N3O2) [pubchemlite.lcsb.uni.lu]

- 2. Ethyl 3-amino-1H-pyrazole-4-carboxylate, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clinician.com [clinician.com]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. purformhealth.com [purformhealth.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthesis pathway for ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the experimental protocol for its preparation, presents quantitative data in a structured format, and includes a visual representation of the synthetic route.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves the cyclocondensation reaction between ethyl 2-cyano-3-ethoxyacrylate and methylhydrazine. This method is efficient and utilizes readily available starting materials.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Units | Notes |

| Reactants | |||

| Ethyl 2-cyano-3-ethoxyacrylate | 1 | Molar Equivalent | Starting material |

| Methylhydrazine (40% aq. solution) | 1-1.2 | Molar Equivalent | Reagent |

| Solvent | |||

| Toluene | - | - | Reaction medium |

| Reaction Conditions | |||

| Initial Temperature | 20-25 | °C | During addition of methylhydrazine |

| Maintained Temperature | 22-30 | °C | Post-addition insulation |

| Reflux Temperature | Varies | °C | Dependent on toluene boiling point |

| Reaction Time | |||

| Insulation Time | 1-3 | hours | |

| Reflux Time | 2 | hours | |

| Product | |||

| Yield | High | % | Specific yield data is dependent on scale and purification |

Detailed Experimental Protocol

This protocol is based on established synthetic methods for similar pyrazole derivatives and incorporates details from relevant literature.

Materials:

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Methylhydrazine (40% aqueous solution)

-

Toluene

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating and stirring apparatus

-

Cooling bath (e.g., ice-water bath)

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer.

-

Charging the Reactor: Charge the round-bottom flask with ethyl 2-cyano-3-ethoxyacrylate and toluene. Stir the mixture until the starting material is fully dissolved.

-

Addition of Methylhydrazine: Cool the solution to 20-25 °C using a chilled brine or ice-water bath. Begin the dropwise addition of a 40% aqueous solution of methylhydrazine from the dropping funnel. Maintain the internal temperature of the reaction mixture between 22-30 °C throughout the addition.

-

Insulation: After the addition of methylhydrazine is complete, continue stirring the reaction mixture at 22-30 °C for a period of 1 to 3 hours.

-

Reflux: Following the insulation period, slowly heat the reaction mixture to reflux temperature and maintain reflux for 2 hours.

-

Cooling and Crystallization: After the reflux period, cool the reaction mixture to 9-10 °C. The product, this compound, should precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration. The resulting filter cake should be dried to yield the final product. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent.

Synthesis Pathway Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

The Discovery and Development of Aminopyrazole Carboxylate Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The aminopyrazole carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. These compounds have garnered considerable attention for their ability to modulate the activity of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of aminopyrazole carboxylate derivatives, with a focus on their role as kinase inhibitors.

The Aminopyrazole Carboxylate Core: A Foundation for Kinase Inhibitors

The aminopyrazole ring system, particularly when functionalized with a carboxylate group, offers a unique combination of structural features that are amenable to the design of potent and selective kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[1] The pyrazole core itself is a stable aromatic system that can be readily substituted to explore different regions of the ATP-binding site, thereby influencing potency and selectivity. The carboxylate moiety provides a convenient handle for further chemical modifications, allowing for the introduction of various substituents to optimize pharmacokinetic and pharmacodynamic properties.[2]

Synthesis of Aminopyrazole Carboxylate and its Derivatives

The synthesis of the core ethyl 5-aminopyrazole-4-carboxylate scaffold is a well-established process, typically involving the condensation of a hydrazine with an appropriate three-carbon building block. A common and efficient method is the reaction of ethoxymethylenecyanoacetate with a hydrazine derivative.[3]

General Synthesis of Ethyl 5-Amino-1-substituted-1H-pyrazole-4-carboxylate

A versatile route to substituted aminopyrazole carboxylates involves the reaction of an appropriate hydrazine with ethyl 2-cyano-3-ethoxyacrylate. The substituent on the hydrazine determines the N1-substituent of the pyrazole ring.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate [3]

-

Reaction Setup: In a reaction vessel, dissolve ethoxymethylenecyanoacetate in a suitable solvent such as toluene.

-

Reagent Addition: While stirring, add a 40% aqueous solution of methylhydrazine dropwise to the reaction mixture. The temperature is maintained between 20-30°C using a cooling bath.

-

Reaction Monitoring: After the addition is complete, the reaction is allowed to proceed at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reflux: The reaction mixture is then heated to reflux for approximately 2 hours.

-

Work-up and Isolation: After cooling to room temperature, the product is isolated by filtration, washed with a cold solvent, and dried to yield ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Synthesis of Fused Pyrimidine Derivatives (Pyrazolo[1,5-a]pyrimidines)

A significant application of aminopyrazole carboxylates is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which often exhibit potent kinase inhibitory activity.[4] This is typically achieved through the condensation of the 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[5]

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives [4][5]

-

Reaction Mixture: A mixture of the substituted 5-aminopyrazole and a 1,3-diketone or keto ester is prepared in glacial acetic acid.

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

-

Heating: The reaction mixture is heated to reflux, and the progress is monitored by TLC. Microwave-assisted heating can significantly reduce reaction times.[6]

-

Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

Experimental Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidines

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Biological Activity and Quantitative Data

Aminopyrazole carboxylate derivatives have demonstrated inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The following tables summarize the in vitro and cellular activities of representative compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Aminopyrazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 1a' | Haspin | >1000 | [7] |

| 1b | Haspin | 57 | [7] |

| 1c | Haspin | 66 | [7] |

| 2c | Haspin | 62 | [7] |

| AT7519 | CDK2 | 24 | [8] |

| AT7519 | CDK5 | 23 | [8] |

| Compound 22 | CDK2 | 24 | [8] |

| Compound 22 | CDK5 | 23 | [8] |

| FN-1501 | FLT3 | 2.33 | [9] |

| Compound 8t | FLT3 | 0.089 | [9] |

| Compound 8t | CDK2 | 0.719 | [9] |

| Compound 8t | CDK4 | 0.770 | [9] |

| Pirtobrutinib | BTK | Reversible Inhibitor | [10] |

Table 2: Cellular Activity of Aminopyrazole Derivatives

| Compound ID | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| 7a | HepG2 | Cytotoxicity (MTT) | 6.1 | [11] |

| 7b | HepG2 | Cytotoxicity (MTT) | 7.9 | [11] |

| Compound 22 | HCT116 | Antiproliferative | 0.247 | [8] |

| Compound 22 | MCF-7 | Antiproliferative | 0.315 | [8] |

| Compound 22 | A549 | Antiproliferative | 0.924 | [8] |

| Compound 22 | DU145 | Antiproliferative | 0.209 | [8] |

| Compound 22 | Caki-1 | Antiproliferative | 0.192 | [8] |

| Compound 8t | MV4-11 (AML) | Antiproliferative | 0.00122 | [9] |

| 43d | - | CDK16 Cellular Potency (NanoBRET) | 0.033 | [12] |

Key Signaling Pathways Targeted by Aminopyrazole Carboxylates

Aminopyrazole carboxylate derivatives have been shown to inhibit several key signaling pathways that are crucial for cell proliferation, survival, and differentiation.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[13][14] Dysregulation of the BTK pathway is implicated in various B-cell malignancies.

BTK Signaling Pathway

Caption: Simplified BTK signaling pathway and the point of inhibition.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway is involved in cell proliferation, differentiation, and migration.[9][15] Aberrant FGFR signaling is a driving factor in various cancers.

FGFR Signaling Pathway

Caption: The FGFR-MAPK signaling cascade and the point of inhibition.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][16]

CDK Signaling Pathway

Caption: Regulation of the cell cycle by CDKs and the point of inhibition.

FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway

FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways.[2][17]

FLT3 Signaling Pathway

Caption: Overview of FLT3 signaling pathways and the point of inhibition.

Standardized Experimental Protocols for Inhibitor Evaluation

The evaluation of aminopyrazole carboxylate derivatives as kinase inhibitors involves a cascade of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.[18]

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Setup: Add the diluted compounds, a positive control inhibitor, and a DMSO vehicle control to the wells of a 384-well plate.

-

Enzyme Addition: Add the recombinant kinase enzyme solution to all wells.

-

Pre-incubation: Incubate the plate at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the controls and determine the IC50 value.

Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation/Viability Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation and viability of cancer cell lines.[11]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

Aminopyrazole carboxylates represent a highly valuable and versatile scaffold for the development of novel kinase inhibitors. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, leading to the identification of potent and selective inhibitors for a range of kinase targets. The compounds have demonstrated significant potential in preclinical studies, particularly in the context of oncology. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics, exploring novel kinase targets, and investigating their potential in combination therapies. The continued exploration of the chemical space around the aminopyrazole carboxylate core holds great promise for the discovery of next-generation targeted therapeutics.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Khan Academy [khanacademy.org]

- 17. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Spectral Data of Ethyl 3-Amino-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS No: 31037-02-2), a key heterocyclic building block in medicinal chemistry. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for its identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in the searched literature | - | - | - |

¹³C NMR (Carbon NMR)

Note: The following data is for the closely related analogue, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, and serves as an estimation.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~157.0 | C-3 (C-NH₂) |

| ~88.4 | C-5 |

| ~46.4 | C-4 |

| Remaining data not available | - |

Table 2: Infrared (IR) Spectroscopy Data

Note: The following data is for the closely related analogue, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.[1]

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3480 | N-H stretch (amino group) |

| 1693 | C=O stretch (ester) |

| 1615 | C=N stretch (pyrazole ring) |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2]

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular Ion) |

| 124 | [M - C₂H₅O]⁺ |

| 123 | [M - C₂H₅OH]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectral data presented. These protocols are representative of standard analytical practices for pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are then recorded on an NMR spectrometer, such as a Bruker AM-270.[2] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

For Fourier-Transform Infrared (FTIR) spectroscopy, the solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the compound is ground with KBr and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly onto the ATR crystal.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the compound in a volatile solvent is injected into the gas chromatograph. The compound is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio to produce a mass spectrum.[2]

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral characterization of this compound.

References

Navigating the Physicochemical and Biological Landscape of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. Due to the limited availability of specific quantitative data for this N-methylated derivative, this guide also furnishes information on its parent compound, ethyl 3-amino-1H-pyrazole-4-carboxylate, to offer valuable comparative insights. Furthermore, it details standardized experimental protocols for solubility determination and explores a representative biological signaling pathway potentially modulated by this class of compounds.

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative solubility information for the parent compound, ethyl 3-amino-1H-pyrazole-4-carboxylate, indicates its solubility in several common organic solvents. This information is summarized in the table below.

Table 1: Qualitative Solubility of Ethyl 3-amino-1H-pyrazole-4-carboxylate

| Solvent | Solubility |

| Ethanol | Soluble[1] |

| Ether | Soluble[1] |

| Chloroform | Soluble[1] |

It is important to note that the addition of a methyl group to the pyrazole ring may alter the compound's polarity and, consequently, its solubility profile compared to the parent compound. Empirical determination of the solubility of this compound is therefore essential for any research or development activities.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed methodologies for two standard experimental procedures for determining the solubility of a compound like this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2][3]

Methodology

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffers at various pH). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature using a mechanical shaker or rotator. The equilibration time can vary, but a period of 24 to 72 hours is common to ensure that equilibrium is reached.[4] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration of the solute remains constant.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a controlled temperature, followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations of the compound. Use this curve to determine the concentration of the compound in the diluted supernatant. The solubility is then calculated by taking the dilution factor into account and is typically expressed in mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration for Solubility and pKa Determination

For ionizable compounds, potentiometric titration is a valuable method to determine both the pKa and the intrinsic solubility.[5][6][7]

Methodology

-

Instrument Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a co-solvent system). For accurate pKa determination, the concentration should be known. To determine solubility, a suspension of the compound is used.

-

Titration Setup: Place the solution or suspension in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Titration: Titrate the sample with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For solubility determination, the point at which the compound precipitates or dissolves can be identified from a change in the shape of the titration curve. Specialized software can be used to analyze the titration data to calculate the intrinsic solubility.

Caption: Workflow for Potentiometric Titration.

Potential Biological Activity and Signaling Pathways

Aminopyrazole derivatives are a well-established class of compounds in medicinal chemistry, frequently investigated for their kinase inhibitory activity.[8][9] Many aminopyrazoles target receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[10][11][12] Dysregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets.[10][13]

Given its structural similarity to known kinase inhibitors, this compound could potentially act as an inhibitor of one or more RTKs. A generalized RTK signaling pathway is depicted below to illustrate the potential mechanism of action.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

-

Ligand Binding: The pathway is initiated by the binding of a specific ligand (e.g., a growth factor) to the extracellular domain of the RTK.[10][11]

-

Receptor Dimerization and Autophosphorylation: Ligand binding induces the dimerization of two receptor monomers. This brings the intracellular kinase domains into close proximity, leading to their activation and subsequent trans-autophosphorylation on specific tyrosine residues.[11][14]

-

Recruitment of Downstream Signaling Proteins: The phosphorylated tyrosine residues serve as docking sites for various intracellular signaling proteins containing SH2 (Src homology 2) or PTB (phosphotyrosine-binding) domains.[10][11]

-

Signal Transduction Cascade: The recruited proteins, such as adaptor proteins (e.g., Grb2) and enzymes (e.g., PLCγ, PI3K), become activated and initiate downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways.[11][14]

-

Cellular Response: These signaling cascades ultimately lead to the regulation of gene expression and elicit specific cellular responses, such as cell proliferation, survival, or migration.[12][14]

An aminopyrazole-based inhibitor would typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the subsequent downstream signaling events.

Caption: A Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

References

- 1. chembk.com [chembk.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 12. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of RTK signaling? | AAT Bioquest [aatbio.com]

potential biological activity of aminopyrazole derivatives

An In-depth Technical Guide to the Biological Activities of Aminopyrazole Derivatives

Abstract

The aminopyrazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating its significant value in medicinal chemistry and drug discovery.[1][2] This versatile framework is present in several clinically approved drugs and has been extensively investigated for a wide range of therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the principal biological activities of aminopyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a summary of quantitative data from preclinical studies, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Anticancer Activity

Aminopyrazole derivatives have emerged as a prominent class of compounds in oncology research, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action.[1][4][5] Their ability to target fundamental cellular processes involved in cancer progression makes them attractive candidates for novel therapeutic development.

Mechanisms of Action

Kinase Inhibition: A primary mechanism through which aminopyrazoles exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways controlling proliferation, differentiation, and survival.[1] The aminopyrazole core is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[6]

-

Cyclin-Dependent Kinases (CDKs): Certain aminopyrazole derivatives, such as AT7519, are potent inhibitors of CDKs.[1][6] By blocking CDK activity, these compounds can halt the cell cycle, leading to growth arrest and apoptosis in cancer cells.[6]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various tumors. Aminopyrazole-based inhibitors have been developed to show excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3, a common resistance mechanism.[7]

-

Other Kinases: This scaffold has also been successfully utilized to develop inhibitors for other important cancer targets, including p38 MAP kinase, Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][8] The recently approved BTK inhibitor, Pirtobrutinib, highlights the clinical success of the 5-aminopyrazole scaffold.[8][9]

Tubulin Polymerization Inhibition: Some 4,5-diaryl-3-aminopyrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, similar to other antimitotic agents like Combretastatin A-4.[1]

In Vitro Cytotoxicity Data

Aminopyrazole derivatives have demonstrated significant cytotoxic effects across a wide panel of human cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) for selected compounds from various studies.

| Compound Reference | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Citation |

| Compound 22 | HCT-116 | Colorectal Carcinoma | 3.18 | [1] |

| MCF-7 | Breast Cancer | 4.63 | [1] | |

| Compound 11a | HeLa | Cervical Cancer | 38.44 (% growth) | [1] |

| HepG2 | Liver Cancer | 54.25 (% growth) | [1] | |

| Compound 1g | SK-BR-3 | Breast Cancer | 14.4 | [4] |

| Hybrid 4a | A549 | Lung Cancer | 31.01 (% inhibition) | [5] |

| Compound 173a | MCF-7 | Breast Cancer | 0.604 | [10] |

| Compound 173b | MCF-7 | Breast Cancer | 0.665 | [10] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and is a standard procedure for evaluating the cytotoxic potential of chemical compounds.[1][9]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The aminopyrazole derivatives are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

-

Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity

Several aminopyrazole derivatives exhibit significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1][3][10]

Mechanism of Action: COX-2 Inhibition

The primary mechanism for the anti-inflammatory action of many aminopyrazoles is the selective inhibition of COX-2.[1] Similar to the established drug Celecoxib, which also features a pyrazole core, these compounds can selectively bind to the COX-2 active site, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. This selectivity for COX-2 over COX-1 is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Preclinical Anti-inflammatory Data

The anti-inflammatory potential of these compounds has been validated through both in vitro enzyme assays and in vivo animal models.

| Compound Reference | Assay Type | Target | Result | Citation |

| Compound 35a | In Vitro Colorimetric | COX-2 | IC50 = 0.55 µM | [1] |

| Compound 35b | In Vitro Colorimetric | COX-2 | IC50 = 0.61 µM | [1] |

| Celecoxib (Ref.) | In Vitro Colorimetric | COX-2 | IC50 = 0.83 µM | [1] |

| Compound 33 | In Vivo Paw Edema | Inflammation | 96% inhibition | [1] |

| Compound 34 | In Vivo Paw Edema | Inflammation | 87% inhibition | [1] |

| Compound 35a | In Vivo Paw Edema | Inflammation | 91.11% inhibition | [1] |

| Celecoxib (Ref.) | In Vivo Paw Edema | Inflammation | 86.66% inhibition | [1] |

| Compound 127 | In Vivo Paw Edema | Inflammation | ED50 = 65.6 µmol/kg | [10] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to screen for the acute anti-inflammatory activity of new compounds.[1]

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for one week.

-

Compound Administration: The animals are divided into groups. The test groups receive the aminopyrazole derivatives orally at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle, and a reference group receives a standard drug like Celecoxib or Diclofenac.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Antimicrobial Activity

The aminopyrazole scaffold is a key constituent in compounds with a broad spectrum of antimicrobial activity, including effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11][12][13][14]

In Vitro Antimicrobial Data

The efficacy of aminopyrazole derivatives is typically quantified by measuring the diameter of the zone of inhibition in diffusion assays and determining the Minimum Inhibitory Concentration (MIC).

| Compound Ref. | Organism | Type | Zone of Inhibition (mm) | MIC (µg/mL) | Citation |

| Compound 26 | S. aureus | G+ Bacteria | 15 ± 0.58 | - | [1] |

| E. coli | G- Bacteria | 15 ± 0.56 | - | [1] | |

| Compound 25 | B. subtilis | G+ Bacteria | 7.3 ± 1.1 | - | [1] |

| Compound 22 | E. coli | G- Bacteria | - | 0.03 | [11] |

| P. aeruginosa | G- Bacteria | - | 0.49 | [11] | |

| Compound 5c | K. pneumoniae | G- Bacteria | - | 6.25 (mg/mL) | [12] |

| Compound 13a-d | Various Bacteria | G+ & G- | - | 25 - 50 | [13] |

| Compound 3 | E. coli | G- Bacteria | - | 0.25 | [3] |

| Compound 4 | S. epidermidis | G+ Bacteria | - | 0.25 | [3] |

Experimental Protocols

Agar Well Diffusion Method: This method is used for preliminary screening of antibacterial activity.[1][12]

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar, then pour it into sterile Petri dishes.

-

Inoculation: A standardized microbial inoculum (e.g., 0.5 McFarland) is uniformly swabbed onto the surface of the agar.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A fixed volume (e.g., 100 µL) of the test compound solution (at a concentration like 1 mg/mL) is added to each well. A standard antibiotic and a solvent control are also used.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Broth Microdilution for MIC Determination: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Structure-Activity Relationships (SAR)

The biological activity of aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Several SAR studies have provided insights into optimizing these compounds for specific targets.

-

Position of Amino Group: The position of the amino group (3-amino, 4-amino, or 5-amino) significantly influences the type of biological activity observed. For example, 5-aminopyrazoles are widely reported as kinase inhibitors, while 4-aminopyrazoles have shown anticonvulsant properties.[1]

-

Substitution at N1: For certain classes of anticancer 3-aminopyrazoles, an unsubstituted N1 nitrogen is crucial for cytotoxic activity.[1] Introducing substituents at this position can diminish anticancer effects but may enhance other properties, such as anti-inflammatory activity.[1]

-

Substituents at C3, C4, and C5:

-

Bulky aromatic rings at C4 and C5 in 3-aminopyrazoles are often associated with potent antitumor activity, particularly as tubulin polymerization inhibitors.[1]

-

In 5-aminopyrazole-based kinase inhibitors, specific substitutions are designed to interact with hydrophobic pockets and the hinge region of the kinase active site to achieve potency and selectivity.[6]

-

Conclusion and Future Perspectives

Aminopyrazole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their proven efficacy as anticancer, anti-inflammatory, and antimicrobial agents validates the continued exploration of this scaffold in drug discovery. Future research should focus on leveraging detailed SAR insights and structure-based design to develop next-generation derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The exploration of novel fused heterocyclic systems based on the aminopyrazole core also presents a promising avenue for identifying compounds with unique mechanisms of action and therapeutic potential.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities [mdpi.com]

- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Theoretical Frontiers in Drug Discovery: An In-depth Guide to 1-Methyl-1H-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methyl-1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. Theoretical and computational studies have become indispensable in modern drug discovery, providing deep insights into the molecular interactions, structure-activity relationships, and pharmacokinetic profiles of new chemical entities. This technical guide delves into the theoretical studies of 1-methyl-1H-pyrazole derivatives, offering a comprehensive overview of the computational methodologies employed and the key findings that are paving the way for the next generation of pyrazole-based drugs.

Recent research has highlighted the potential of pyrazole derivatives in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][2] Theoretical approaches such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking have been instrumental in elucidating the mechanisms of action and in the rational design of more potent and selective derivatives.[3][4] This guide aims to provide researchers and drug development professionals with a thorough understanding of these computational techniques and their application to 1-methyl-1H-pyrazole derivatives.

Core Theoretical Methodologies

The exploration of 1-methyl-1H-pyrazole derivatives at the molecular level is predominantly driven by a suite of powerful computational techniques. These methods allow for the prediction of molecular properties, the simulation of interactions with biological targets, and the establishment of relationships between chemical structure and biological activity.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[5] It is widely used to predict a variety of molecular properties for pyrazole derivatives, providing fundamental insights into their reactivity and stability.

Experimental Protocols:

A typical DFT calculation protocol for a 1-methyl-1H-pyrazole derivative involves the following steps:

-

Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is commonly performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G**.[6]

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: A range of electronic and thermodynamic properties are then calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of the molecule's polarizability and reactivity.[6][7]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, indicating regions that are prone to electrophilic or nucleophilic attack.[5]

-

NMR Chemical Shifts: Theoretical NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁵N) can be calculated and compared with experimental data to aid in structure elucidation.[8]

-

The following diagram illustrates a general workflow for DFT studies.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In the context of drug discovery, it is used to predict how a pyrazole derivative (the ligand) binds to the active site of a target protein.

Experimental Protocols:

A typical molecular docking protocol involves:

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of the 1-methyl-1H-pyrazole derivative is generated and optimized, often using a DFT method as described above.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the best binding poses of the ligand within the active site of the receptor. The program employs a scoring function to rank the poses based on their predicted binding affinity (e.g., in kcal/mol).[9]

-

Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.[10]

The logical relationship between the components of a molecular docking study is depicted below.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[3] For pyrazole derivatives, QSAR studies can identify the key molecular features that contribute to their potency as, for example, enzyme inhibitors.

Experimental Protocols:

The development of a QSAR model typically follows these steps:

-

Data Set Preparation: A dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This dataset is then divided into a training set (for model building) and a test set (for model validation).[10]

-

Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the dataset.

-

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using the test set) validation techniques.[4] Key statistical parameters include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predictive squared correlation coefficient for the test set (R²_pred).[4]

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data from various theoretical studies on pyrazole derivatives.

Table 1: Molecular Docking Results of Pyrazole Derivatives against Various Targets

| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |

| 1H-Pyrazole-thiadiazoles | VEGFR-2 | -10.09 | Hydrogen bonds, van der Waals | [9] |

| 1H-Pyrazole-thiadiazoles | Aurora A | -8.57 | Hydrogen bonds | [9] |

| 1H-Pyrazole-thiadiazoles | CDK2 | -10.35 | Hydrogen bonds | [9] |

| Substituted-phenyl-1H-pyrazoles | DPP-IV | -8.5 to -9.6 | - | [11] |

| 1-Thiocarbamoyl-pyrazoles | MAO-A/B | - | - | [12] |

Table 2: DFT Calculated Properties of Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |

| Pyrazole-carboxamide 4 | -5.44 | -1.21 | 4.23 | B3LYP/6-31G | [7] |

| Pyrazole-carboxamide 5 | -5.56 | -1.24 | 4.32 | B3LYP/6-31G | [7] |

| Pyrazole-carboxamide 6 | -5.63 | -1.41 | 4.21 | B3LYP/6-31G | [7] |

| Pyrazole-carboxamide 8 | -5.67 | -1.79 | 3.88 | B3LYP/6-31G | [7] |

| Pyz-1 | - | - | - | B3LYP/6-311++G | [6] |

| Pyz-2 | - | - | - | B3LYP/6-311++G | [6] |

Table 3: Statistical Parameters of QSAR Models for Pyrazole Derivatives as EGFR Inhibitors

| Model Type | R² (training set) | Q² (cross-validation) | R² (test set) | Reference |

| 2D-QSAR | 0.9816 | 0.9668 | 0.6952 | [4] |

| 3D-QSAR (CoMFA) | 0.975 | 0.664 | - | [4] |

| 3D-QSAR (CoMSIA) | 0.938 | 0.614 | - | [4] |

| 5D-QSAR | - | - | - | [13] |

Applications in Drug Discovery

Theoretical studies on 1-methyl-1H-pyrazole derivatives have significantly contributed to various areas of drug discovery.

-

Anticancer Agents: Molecular docking studies have identified pyrazole derivatives as potential inhibitors of key protein kinases involved in cancer progression, such as VEGFR-2, Aurora A, and CDK2.[9] Furthermore, QSAR studies on 1H-pyrazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors have provided valuable insights for the design of new anticancer drugs.[4][13]

-

Antidiabetic Agents: Pyrazole derivatives have been investigated as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in the treatment of type 2 diabetes.[11] Computational analyses, including ADMET screening, have been employed to evaluate their drug-likeness.[11]

-

Antimicrobial and Antiviral Agents: Theoretical studies have also explored the potential of pyrazole derivatives as antimicrobial and antiviral agents. For instance, molecular docking has been used to assess their inhibitory activity against the SARS-CoV-2 main protease.[14]

Conclusion

Theoretical studies, encompassing DFT, molecular docking, and QSAR, have proven to be powerful tools in the investigation of 1-methyl-1H-pyrazole derivatives for drug discovery. These computational methods provide invaluable insights into the structural, electronic, and biological properties of these compounds, enabling the rational design of novel therapeutic agents with improved potency and selectivity. The integration of these theoretical approaches with experimental synthesis and biological evaluation will continue to accelerate the development of new pyrazole-based drugs to address unmet medical needs. This guide provides a foundational understanding of the key theoretical principles and their practical applications, serving as a valuable resource for researchers in the field.

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijrpr.com [ijrpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemmethod.com [chemmethod.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. repository.umpr.ac.id [repository.umpr.ac.id]

ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate literature review

An In-depth Technical Guide to Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties. This compound is a key heterocyclic building block, valued for its versatile functional groups that allow for a wide range of chemical transformations. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, tailored for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from simple precursors. A common strategy is the construction of the pyrazole ring followed by N-methylation.

General Synthetic Pathway

A prevalent method for synthesizing the core pyrazole structure involves the condensation of a β-ketonitrile equivalent with a hydrazine derivative. For the non-methylated parent compound, ethyl 3-amino-1H-pyrazole-4-carboxylate, a common starting material is ethyl (E)-2-cyano-3-ethoxyacrylate, which reacts with hydrazine hydrate. The subsequent N-methylation at the N1 position can then be achieved using a suitable methylating agent.

An In-depth Technical Guide to the Safety and Handling of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS No: 21230-43-3). The information is intended for professionals in research and drug development who may be working with this compound.

Chemical Identification

-

Chemical Name: this compound

-

Synonyms: 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, PYRAZOLE-4-CARBOXYLIC ACID, 3-AMINO-1-METHYL-, ETHYL ESTER[1]

-

CAS Number: 21230-43-3[2]

-

Molecular Weight: 169.18 g/mol [3]

-

Chemical Structure:

Hazard Identification

This chemical is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2)

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the Safety Data Sheet for this compound. Key preventative measures include:

-

P261: Avoid breathing dust/fumes.

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

Physicochemical and Toxicological Data

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Melting Point | 92-93 °C | [3] |

| Boiling Point | 300.5 °C at 760 mmHg | [2][4] |

| Density | 1.29 g/cm³ | [2][4] |

| Flash Point | 135.5 °C | [2][4] |

| Vapor Pressure | 0.001 mmHg at 25°C | [4] |

| Refractive Index | 1.571 | [2][4] |

Toxicological Information

| Endpoint | Classification/Result | Notes | Reference(s) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | This classification corresponds to an LD50 range of 300 to 2000 mg/kg for rats. | |

| Skin Irritation | Category 2 (Causes skin irritation) | Direct contact may cause inflammation and irritation. | |

| Eye Irritation | Category 2 (Causes serious eye irritation) | Direct contact can cause significant eye irritation. | |

| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Inhalation of dust may irritate the respiratory tract. |

Experimental Protocols: Detailed experimental methodologies for the toxicological classifications cited are not provided in the source safety data sheets. Standardized testing guidelines, such as those from the OECD or EPA, are typically followed for such classifications.

Handling, Storage, and Personal Protection

Safe Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust. Use in a well-ventilated area. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. Store locked up. One source suggests storage at 2-8°C, sealed in a dry, dark place.[1]

Exposure Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: Use local exhaust ventilation to control airborne dust. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment: The selection of appropriate PPE is crucial for minimizing exposure risk.